molecular formula C6H12N2S B13106676 2-Imino-2-(pyrrolidin-1-yl)ethanethiol

2-Imino-2-(pyrrolidin-1-yl)ethanethiol

Katalognummer: B13106676
Molekulargewicht: 144.24 g/mol
InChI-Schlüssel: XZWVLENHJOYWJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Imino-2-(pyrrolidin-1-yl)ethanethiol is an organic compound characterized by the presence of an imino group, a pyrrolidine ring, and a thiol group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imino-2-(pyrrolidin-1-yl)ethanethiol can be achieved through several methods. One common approach involves the reaction of pyrrolidine with an appropriate thiol-containing precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-Imino-2-(pyrrolidin-1-yl)ethanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Imino-2-(pyrrolidin-1-yl)ethanethiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Imino-2-(pyrrolidin-1-yl)ethanethiol involves its interaction with specific molecular targets. The imino and thiol groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyrrolidine: A simple cyclic amine with similar structural features.

    2-Imino-2-(morpholin-1-yl)ethanethiol: A compound with a morpholine ring instead of a pyrrolidine ring.

    2-Imino-2-(piperidin-1-yl)ethanethiol: A compound with a piperidine ring instead of a pyrrolidine ring.

Uniqueness

2-Imino-2-(pyrrolidin-1-yl)ethanethiol is unique due to the combination of its imino, pyrrolidine, and thiol groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C6H12N2S

Molekulargewicht

144.24 g/mol

IUPAC-Name

2-imino-2-pyrrolidin-1-ylethanethiol

InChI

InChI=1S/C6H12N2S/c7-6(5-9)8-3-1-2-4-8/h7,9H,1-5H2

InChI-Schlüssel

XZWVLENHJOYWJB-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(C1)C(=N)CS

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.